2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-
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Overview
Description
2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is a heterocyclic organic compound that features a pyran ring fused with a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- typically involves the reaction of a suitable pyran derivative with an alkyne. One common method is the propargyl Claisen rearrangement, which involves the rearrangement of propargyl vinyl ethers under thermal conditions to form the desired pyran structure . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 2-(3-butynyloxy)tetrahydro-: This compound has a similar structure but with a different alkyne substituent.
2H-Pyran, 2-(3-butynyloxy)tetrahydro-: Another similar compound with a different alkyne group.
Uniqueness
2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is unique due to its specific alkyne substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
211310-91-7 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-hex-5-en-3-ynoxyoxane |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,5-10H2 |
InChI Key |
TUEPMAMJETWKGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCCOC1CCCCO1 |
Origin of Product |
United States |
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